molecular formula C14H12N4O2S2 B12807054 S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate CAS No. 50623-01-3

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate

Cat. No.: B12807054
CAS No.: 50623-01-3
M. Wt: 332.4 g/mol
InChI Key: HWMPKARRBLRUAN-UHFFFAOYSA-N
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Description

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C14H12N4O2S2 It is known for its unique structure, which includes a tetrazole ring and a sulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted tetrazole compounds .

Scientific Research Applications

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The sulfonothioate group can undergo redox reactions, modulating the redox state of the cellular environment .

Comparison with Similar Compounds

Similar Compounds

  • S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
  • 4-Phenyl-2-((1-phenyl-1H-tetraazol-5-yl)thio)quinoline
  • 1-Phenyl-1H-tetrazole-5-thiol

Uniqueness

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is unique due to its combination of a tetrazole ring and a sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Biological Activity

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and research findings related to its biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C14H12N4O2S2C_{14}H_{12}N_4O_2S_2. Its structure includes a tetrazole ring, which is known for conferring various biological activities, and a sulfonothioate moiety that may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing tetrazole derivatives often exhibit antimicrobial activity . For instance, derivatives of tetrazole have been shown to possess significant antibacterial and antifungal properties. A study on substituted 1-phenyl-5-mercaptotetrazoles demonstrated their effectiveness against various fungal strains, including Candida species, with varying minimum inhibitory concentration (MIC) values .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Substituted 1-phenyl-5-mercaptotetrazolesCandida albicansTBD
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-benzamidePseudomonas aeruginosa125

Anti-inflammatory and Analgesic Effects

Tetrazole compounds have been reported to exhibit anti-inflammatory and analgesic activities. The structural modifications in tetrazole derivatives can significantly influence their pharmacological profiles. For instance, certain derivatives have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Emerging research has also highlighted the anticancer potential of tetrazole-based compounds. Studies have indicated that specific derivatives can inhibit tumor growth in vitro and in vivo. The mechanism of action often involves the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrazole derivatives for their biological activities. For example:

  • Synthesis of Novel Derivatives : A study synthesized a series of new tetrazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that some compounds exhibited greater activity than traditional antibiotics like ciprofloxacin .
  • Electrochemical Studies : Research involving electrochemical oxidations showed that tetrazole derivatives could participate in redox reactions, which might be relevant for their biological activities. These findings suggest a multifaceted role for these compounds beyond mere antimicrobial action .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole compounds revealed that modifications at specific positions on the tetrazole ring could enhance biological activity against various pathogens. This information is crucial for guiding future drug design efforts .

Properties

CAS No.

50623-01-3

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

HWMPKARRBLRUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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